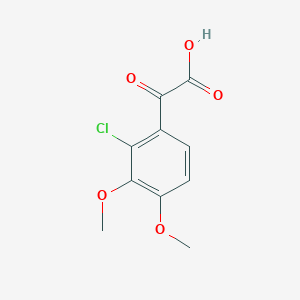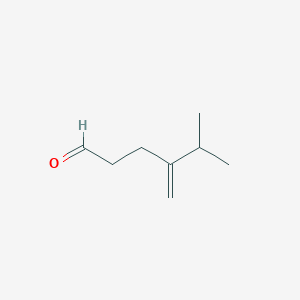
(R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride is a chiral compound that contains a pyrrolidine ring and a secondary alcohol group. It is often used in the synthesis of pharmaceuticals and as a chiral building block in organic chemistry. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-3-pyrrolidinol.
Alkylation: The precursor undergoes alkylation with a suitable alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions to form the desired product.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride may involve:
Large-Scale Alkylation: Using continuous flow reactors to ensure consistent product quality and yield.
Purification: Employing crystallization or chromatography techniques to purify the product.
Salt Formation: Converting the free base to its hydrochloride salt in a controlled environment to ensure high purity.
化学反応の分析
Types of Reactions
®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ketone formed from oxidation can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ®-2-(pyrrolidin-3-yl)propan-2-one.
Reduction: Regeneration of ®-2-(pyrrolidin-3-yl)propan-2-ol.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its chirality is crucial in the development of enantiomerically pure pharmaceuticals.
Biology
In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound for understanding the interactions between chiral drugs and their biological targets.
Medicine
This compound is a key intermediate in the synthesis of various pharmaceuticals, including drugs that target the central nervous system. Its chiral nature is important for the development of drugs with specific enantiomeric forms that have desired therapeutic effects.
Industry
In the industrial sector, ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidine ring and the secondary alcohol group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(S)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.
Pyrrolidine: A simpler compound with a similar ring structure but lacking the secondary alcohol group.
Prolinol: A compound with a similar structure but with a different ring system.
Uniqueness
®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride is unique due to its specific chirality and the presence of both a pyrrolidine ring and a secondary alcohol group. This combination of features makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other complex organic molecules.
特性
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,9)6-3-4-8-5-6;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMRAZFIFLFGKM-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCNC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoicacid](/img/structure/B6599791.png)



![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)




![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)

